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Compound of Interest

Compound Name: 2,4-Dimorpholinonitrobenzene

CAS No.: 133387-34-5

Cat. No.: B175960

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed spectroscopic analysis of 2,4-
dimorpholinonitrobenzene, a compound of interest in medicinal chemistry and materials

science. While a complete experimental dataset for this specific molecule is not readily

available in published literature, this guide synthesizes information from analogous structures

and fundamental spectroscopic principles to present a comprehensive and predictive analysis.

We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C

NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the predicted

spectral characteristics is explained, offering a robust framework for the identification and

characterization of this and structurally related compounds.

Introduction: The Structural Significance of 2,4-
Dimorpholinonitrobenzene
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2,4-Dimorpholinonitrobenzene is an aromatic compound characterized by a nitro group and

two morpholine substituents on a benzene ring. The electron-withdrawing nature of the nitro

group and the electron-donating properties of the morpholine moieties create a unique

electronic environment within the molecule. This electronic push-pull system can impart

interesting chemical and physical properties, making it a valuable scaffold in drug discovery

and the development of novel materials.

The synthesis of 2,4-dimorpholinonitrobenzene can be achieved through the nucleophilic

aromatic substitution of a di-substituted nitrobenzene, such as 2,4-difluoronitrobenzene, with

morpholine. A thorough spectroscopic characterization is paramount to confirm the successful

synthesis and purity of the compound. This guide provides the foundational knowledge for such

a characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1] For 2,4-dimorpholinonitrobenzene, both ¹H and ¹³C NMR will provide distinct

signals corresponding to the aromatic and morpholine ring protons and carbons.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the two sets of

protons on the morpholine rings. The chemical shifts are influenced by the electronic effects of

the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons,

while the morpholine groups are electron-donating, causing a shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dimorpholinonitrobenzene
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Proton

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Rationale

H-3 ~8.2 d ~2.5

Ortho to the

strongly

withdrawing NO₂

group,

significantly

deshielded.

H-5 ~7.0 dd ~9.0, 2.5

Ortho to one

morpholine and

meta to the NO₂

group.

H-6 ~6.8 d ~9.0

Ortho to two

electron-donating

morpholine

groups, most

shielded

aromatic proton.

Morpholine (-

CH₂-N-)
~3.4 - 3.6 t ~4.5

Protons on the

nitrogen-adjacent

carbons of the

morpholine rings.

Morpholine (-

CH₂-O-)
~3.8 - 4.0 t ~4.5

Protons on the

oxygen-adjacent

carbons of the

morpholine rings.

Methodology for NMR Sample Preparation: A standard protocol for acquiring ¹H NMR spectra

involves dissolving approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The spectrum is then

recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the

carbon environment. The carbons directly attached to the nitrogen of the morpholine rings and

the nitro group will be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimorpholinonitrobenzene

Carbon
Predicted Chemical Shift

(ppm)
Rationale

C-1 (C-NO₂) ~145

Attached to the strongly

electron-withdrawing NO₂

group.

C-2 (C-Morpholine) ~150
Attached to the electron-

donating morpholine group.

C-3 ~128 Aromatic CH.

C-4 (C-Morpholine) ~152
Attached to the electron-

donating morpholine group.

C-5 ~118 Aromatic CH.

C-6 ~115
Aromatic CH, shielded by two

ortho/para morpholine groups.

Morpholine (-CH₂-N-) ~48
Carbons adjacent to nitrogen

in the morpholine ring.

Morpholine (-CH₂-O-) ~66
Carbons adjacent to oxygen in

the morpholine ring.

Experimental Workflow for NMR Analysis
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Fig 1. Workflow for NMR data acquisition and processing.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared spectroscopy is an excellent technique for identifying the presence of specific

functional groups within a molecule.[3][4] For 2,4-dimorpholinonitrobenzene, the key

functional groups are the nitro group, the C-N and C-O bonds of the morpholine rings, and the

aromatic C-H and C=C bonds.

The most characteristic vibrations will be the asymmetric and symmetric stretches of the nitro

group. For nitro groups attached to an aromatic ring, these bands typically appear in the

regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5]

Table 3: Predicted IR Absorption Frequencies for 2,4-Dimorpholinonitrobenzene

Vibrational Mode
Predicted Frequency Range

(cm⁻¹)
Intensity

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch

(Morpholine)
2950 - 2850 Medium

C=C Aromatic Ring Stretch 1600 - 1450 Medium to Strong

Asymmetric NO₂ Stretch 1540 - 1510 Strong

Symmetric NO₂ Stretch 1350 - 1320 Strong

C-N Stretch (Aromatic-N &

Aliphatic-N)
1300 - 1200 Medium to Strong

C-O-C Stretch (Morpholine) 1150 - 1050 Strong

Experimental Protocol for IR Spectroscopy (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.
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Place a small amount of the solid sample onto the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Collect the sample spectrum.

Clean the crystal after analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization. For 2,4-dimorpholinonitrobenzene, the molecular ion

peak (M⁺) will confirm the molecular weight. The fragmentation pattern will be influenced by the

stability of the resulting ions and neutral losses.

The molecular formula of 2,4-dimorpholinonitrobenzene is C₁₄H₁₉N₃O₄, with a molecular

weight of 293.32 g/mol . The molecular ion peak is therefore expected at m/z 293.

Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂, NO,

and O. The morpholine rings can also undergo fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,4-Dimorpholinonitrobenzene

m/z Proposed Fragment Fragmentation Pathway

293 [M]⁺ Molecular Ion

276 [M - OH]⁺ Loss of a hydroxyl radical

247 [M - NO₂]⁺ Loss of the nitro group

263 [M - NO]⁺ Loss of nitric oxide

208 [M - C₄H₇NO]⁺ Loss of a morpholine fragment

77 [C₆H₅]⁺
Phenyl cation (from extensive

fragmentation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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